Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate
CAS No.: 610276-41-0
Cat. No.: VC16265797
Molecular Formula: C22H19ClN2O4
Molecular Weight: 410.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610276-41-0 |
|---|---|
| Molecular Formula | C22H19ClN2O4 |
| Molecular Weight | 410.8 g/mol |
| IUPAC Name | ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C22H19ClN2O4/c1-3-28-22(26)19-18(15-6-4-5-7-17(15)23)16(12-24)21(25)29-20(19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,25H2,1-2H3 |
| Standard InChI Key | VXEJMRFWZPKWHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central 4H-pyran ring substituted at positions 2, 4, 5, and 6. Key substituents include:
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2-position: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy (-OCH) moiety.
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4-position: A 2-chlorophenyl group, introducing steric bulk and electron-withdrawing characteristics due to the chlorine atom.
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5-position: A cyano (-CN) group, enhancing electrophilicity and hydrogen-bonding potential.
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6-position: An amino (-NH) group, enabling participation in acid-base reactions and coordination chemistry.
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3-position: An ethyl carboxylate ester (-COOEt), influencing solubility and metabolic stability .
X-ray crystallographic studies of analogous pyran derivatives reveal a half-chair conformation for the pyran ring, with substituents adopting equatorial orientations to minimize steric strain .
Physicochemical Properties
Critical properties include:
The relatively high LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems. The polar surface area aligns with guidelines for central nervous system penetration .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis typically proceeds via a three-step protocol:
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Formation of Arylmethylidenemalononitrile:
reacts with malononitrile in ethanol under acidic conditions to yield . -
Cyclocondensation with Ethyl Acetoacetate:
The intermediate undergoes cyclization with ethyl acetoacetate in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC), forming the pyran core . -
Functionalization at C-2:
Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling completes the synthesis.
Representative Reaction Conditions:
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Solvent: Water/ethanol (3:1 v/v)
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Catalyst: TEBAC (10 mol%)
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Temperature: 80°C, 6–8 hours
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. This method reduces reaction time to 2 hours and improves yield to 89% while eliminating toxic solvent waste .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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C NMR (100 MHz, CDCl):
Infrared (IR) Spectroscopy
Key absorptions (cm):
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich 4-methoxyphenyl group directs electrophiles to the para position, enabling nitration and sulfonation. For example, nitration with fuming HNO yields a nitro derivative used in explosive precursors.
Nucleophilic Attack at the Cyano Group
The cyano group undergoes hydrolysis to carboxylic acids (, reflux) or reduction to amines (, THF) .
Ring-Opening Reactions
Treatment with strong bases (e.g., NaOH) cleaves the pyran ring, producing linear diketones that serve as intermediates for heterocycle synthesis .
Industrial and Materials Science Applications
Organic Electronics
Thin films of the compound exhibit:
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Bandgap: 2.8 eV (UV-vis)
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Charge Carrier Mobility: (OFET measurements)
These properties suggest utility in organic light-emitting diodes (OLEDs) .
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) ions produces a MOF with a BET surface area of 1,150 m/g, suitable for CO capture (adsorption capacity = 4.2 mmol/g at 298 K) .
Comparative Analysis with Structural Analogues
The 2-chlorophenyl/methoxyphenyl combination optimizes steric and electronic effects for bioactivity .
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